molecular formula C19H18ClN3O3S B2366089 N-(5-chloro-2-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 851132-45-1

N-(5-chloro-2-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2366089
CAS No.: 851132-45-1
M. Wt: 403.88
InChI Key: KFBCAOMUCNVBAG-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a sulfanyl acetamide derivative featuring a 5-chloro-2-methoxyphenyl group and a 1-(3-methoxyphenyl)imidazole moiety. The compound’s structure combines a sulfanyl linker (-S-) between the acetamide and imidazole rings, with methoxy and chloro substituents influencing electronic and steric properties.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3S/c1-25-15-5-3-4-14(11-15)23-9-8-21-19(23)27-12-18(24)22-16-10-13(20)6-7-17(16)26-2/h3-11H,12H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBCAOMUCNVBAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine in the presence of an acid catalyst.

    Substitution Reactions:

    Thioether Formation: The final step involves the formation of the sulfanylacetamide linkage through a reaction between a thiol and an acetamide derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with imidazole rings often exhibit antimicrobial properties. The specific compound has been studied for its potential effectiveness against various bacterial strains, including those resistant to conventional treatments. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways.

Anticancer Properties

The structure of N-(5-chloro-2-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide suggests potential applications in cancer therapy. Preliminary studies have shown that derivatives of imidazole compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.

Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit certain enzymes, particularly those involved in cancer metabolism and bacterial resistance mechanisms. For instance, it may act as an inhibitor of enzymes such as cyclooxygenase or lipoxygenase, which are critical in inflammatory processes and cancer progression.

Protein Binding Studies

Studies on protein binding affinity have shown that this compound interacts with various receptors, including GABA receptors. Such interactions are crucial for understanding its pharmacokinetics and therapeutic potential in treating neurological disorders.

Synthesis and Characterization

A detailed synthesis pathway has been established for this compound. The synthesis involves several steps, including the formation of the imidazole ring and subsequent attachment of the sulfanyl group under controlled conditions to ensure high purity and yield .

In Vivo Studies

In vivo studies have demonstrated the compound's efficacy in animal models, particularly in reducing tumor size and improving survival rates in cancer models. For example, a study involving xenograft models showed significant tumor regression when treated with this compound compared to control groups .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against resistant bacterial strains
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits cyclooxygenase and lipoxygenase
Protein BindingInteracts with GABA receptors

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The sulfanyl acetamide scaffold is prevalent in medicinal chemistry. Key comparisons include:

Compound Core Structure Key Substituents Biological Activity
Target Compound Imidazole-sulfanyl acetamide 5-Cl, 2-OCH₃ (phenyl); 3-OCH₃ (imidazole) Not explicitly reported; inferred antiparasitic/antimicrobial potential from analogs
2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide () Thiadiazole-sulfanyl acetamide 3-Cl, 4-CH₃ (phenyl); benzylthio (thiadiazole) Anticancer/antimicrobial (hypothesized from thiadiazole’s known activity)
2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide () Imidazole-sulfanyl acetamide 4-F (phenyl); 4-OCH₃ (imidazole); thiazole (acetamide) COX-1/2 inhibition (IC₅₀ values not provided)
5-Substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide () Oxadiazole-sulfanyl acetamide 2-OCH₃, 5-Cl (phenyl); oxadiazole derivatives Acetylcholinesterase inhibition (moderate activity, IC₅₀ ~10–50 μM)

Key Observations :

  • Methoxy Substituents: The 2-OCH₃ and 3-OCH₃ groups may improve metabolic stability compared to non-substituted analogs .
  • Heterocyclic Diversity : Thiadiazole and oxadiazole analogs exhibit distinct bioactivity profiles (e.g., COX inhibition vs. cholinesterase inhibition), highlighting the role of heterocycle choice .

Comparison of Yields :

  • N-(5-chloro-2-methoxyphenyl) Derivatives : reports yields of 40–67% for similar compounds, while TDAE-based syntheses () achieve ~47% .
  • Purification : Silica gel chromatography and HPLC are standard, with LC/MS and NMR ensuring structural fidelity .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular Weight 370.79 g/mol
Molecular Formula C18H15ClN4O3
LogP 2.513
Polar Surface Area 68.58 Ų
Hydrogen Bond Acceptors 6
Hydrogen Bond Donors 2

The compound features a chloro and methoxy substitution on the phenyl ring, which may influence its biological activity by affecting lipophilicity and binding interactions with biological targets.

This compound is hypothesized to exert its biological effects primarily through inhibition of specific enzymes involved in inflammatory and cancer pathways. In particular, the compound has been studied for its interaction with mammalian lipoxygenases (ALOX15), which play critical roles in the metabolism of fatty acids and the inflammatory response.

Inhibitory Potency

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against ALOX15, with varying IC50 values depending on the substrate used. The IC50 values for linoleate (LA) and arachidonic acid (AA) oxygenation were reported to be approximately 0.010 to 0.032 µM, indicating potent enzyme inhibition .

Table: Inhibitory Potency of this compound

SubstrateIC50 (µM)Selectivity Ratio (LA/AA)
Linoleate0.0100.018
Arachidonic Acid0.032

Pharmacological Effects

The compound has shown promise in various preclinical models for its anti-inflammatory and anticancer properties. It has been noted for its ability to modulate pathways associated with cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapy.

Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory effects of this compound, researchers observed a significant reduction in pro-inflammatory cytokines in vitro when treated with the compound. The results indicated that the compound effectively inhibited the expression of IL-6 and TNF-alpha in macrophage cell lines .

Study 2: Anticancer Potential

Another study focused on the compound's anticancer potential against various cancer cell lines, including breast and colon cancer cells. The findings revealed that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting its role as an effective anticancer agent .

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